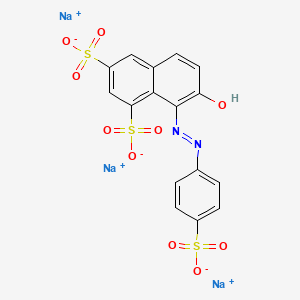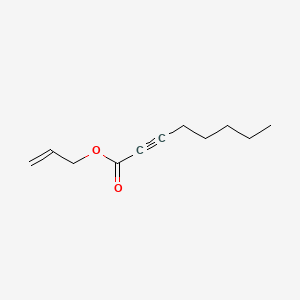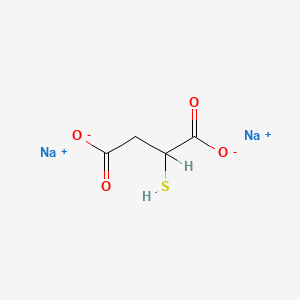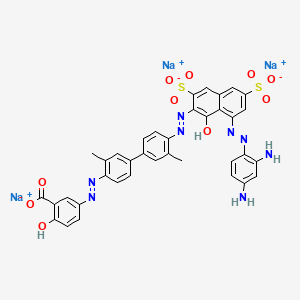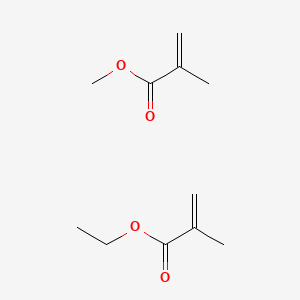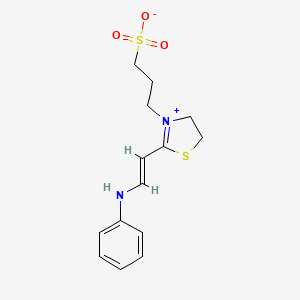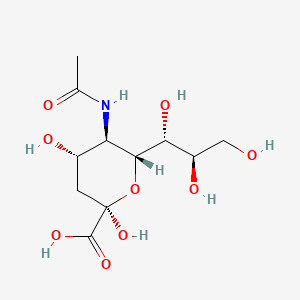
O-sialic acid
Übersicht
Beschreibung
O-sialic acid, also known as Sialic acid, is a derivative of the amino acid or hydroxyl hydrogen in neuraminic acid . It is widely present in animal tissues and in small amounts in other organisms, mainly as a component of glycoproteins and gangliosides .
Synthesis Analysis
Sialic acids are a family of acidic sugars, particularly of glycoproteins and glycolipids, where they have multiple functions in determining the overall structure and properties of these biomolecules . They exhibit great structural diversity (i.e., O-acetylation) and play important roles in human health and disease, in relation to the immune system, apoptosis, and in providing receptors for microbes . The analysis of sialic acids can be done by colorimetric, gas chromatographic, mass spectrometric, and NMR spectroscopic methods .Molecular Structure Analysis
Sialic acids are a specific large family of negatively charged acidic sugars (pKa 2.6), being α-keto acids (keto-aldononulosonic acids), comprising a six-carbon ring with a three-carbon glycerol chain (C7–C8–C9) attached at ring carbon 6 (C6), next to a carboxylic acid moiety attached at ring carbon 2 (C2) . Natural sialic acids are acyl derivatives of 5-amino-3,5-dideoxy-d-glycero-d-galacto-non-2-ulosonic acid, called neuraminic acid .Chemical Reactions Analysis
Sialic acids are involved in many biological features during health and diseases . They are often present at the outermost end of a glycan chain . Sialic acid residues protrude most distantly from the protein or lipid backbone . In this way, sialic acids are prominently present on the cell surface and are the first carbohydrate residues met by pathogens that draw near the human cell membrane .Physical And Chemical Properties Analysis
Sialic acids are a family of acidic sugars, particularly of glycoproteins and glycolipids, where they have multiple functions in determining the overall structure and properties of these biomolecules . They exhibit great structural diversity (i.e., O-acetylation) and play important roles in human health and disease, in relation to the immune system, apoptosis, and in providing receptors for microbes .Wissenschaftliche Forschungsanwendungen
Biomarkers and Clinical Applications
O-sialic acid, a significant component of complex carbohydrates in cell membranes, has been explored in various clinical and biological contexts. For example, the Sialic Acid Index of Plasma Apolipoprotein J (SIJ) is identified as a viable marker for chronic alcohol consumption, indicating its potential as a biomarker in clinical research (Wurst et al., 2005). Furthermore, in cancer research, altered glycosylation involving sialic acids, such as in oral cavity cancer, is a notable molecular change accompanying malignant transformation, suggesting its relevance in diagnosing and managing cancer (Raval et al., 2003).
Role in Biological and Pathophysiological Processes
Sialic acids are pivotal in various biological and pathophysiological processes. They contribute to the development of organisms, immune system regulation, and are involved in cancer processes and other significant events (Schauer et al., 2001). Additionally, their role in immunological processes, including leukocyte trafficking and immune cell activation, highlights their importance in immunity (Varki & Gagneux, 2012).
Therapeutic and Diagnostic Potential
Sialic acids' involvement in disease mechanisms, such as cancer and autoimmunity, has led to the exploration of their therapeutic and diagnostic potential. Advances in understanding sialic acids’ biological functions are opening avenues for the development of targeted therapies and diagnostic tools (Büll et al., 2014).
Advances in Sialic Acid Chemistry and Biology
The diverse forms and linkages of sialic acids contribute significantly to their functional versatility in cell biology. Advances in chemical synthesis and large-scale production have enhanced research in this area, providing insights into sialic acid-binding proteins and potential therapeutic applications (Chen & Varki, 2010).
Metabolic Engineering and Glycoengineering
Metabolic glycoengineering strategies have been developed to incorporate sialic acid analogs into cellular glycoconjugates. This approach facilitates the study of sialic acids in various biological systems and has potential applications in biomedicine and biotechnology (Du et al., 2009).
Sialic Acid and Neurological Functions
Sialic acids have been shown to impact cognitive abilities. For instance, supplementation with sialic acids during lactation in rats was found to improve learning and memory, indicating their significant role in neurological development and function (Oliveros et al., 2018).
Zukünftige Richtungen
Sialic acids are involved in crucial cell fate decisions. Efficient de novo biosynthesis strategies for Neu5Ac via microbial fermentation using novel synthetic biology tools and methods may be applied in the future . This work provides a comprehensive overview of recent advances on sialic acids and addresses future challenges regarding their functions, applications, and production .
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82803-97-2 | |
| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201309514 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acetyl-alpha-neuraminic acid | |
CAS RN |
21646-00-4 | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-neuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-neuraminic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-α-D-neuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-a-neuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






